molecular formula C6H8BrF3O2 B13583727 Methyl2-bromo-4,4,4-trifluoro-3-methylbutanoate

Methyl2-bromo-4,4,4-trifluoro-3-methylbutanoate

Cat. No.: B13583727
M. Wt: 249.03 g/mol
InChI Key: ZXLOLPNINIAKAJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is a versatile chemical compound with the molecular formula C6H8BrF3O2. It is known for its unique structure, which includes a bromine atom, three fluorine atoms, and a methyl group attached to a butanoate backbone. This compound is widely used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate can be synthesized through several synthetic routes. One common method involves the bromination of 4,4,4-trifluoro-3-methylbutanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of bromine and trifluoromethyl groups makes it particularly useful in the synthesis of fluorinated compounds and in studies involving halogenated intermediates .

Properties

Molecular Formula

C6H8BrF3O2

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate

InChI

InChI=1S/C6H8BrF3O2/c1-3(6(8,9)10)4(7)5(11)12-2/h3-4H,1-2H3

InChI Key

ZXLOLPNINIAKAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)Br)C(F)(F)F

Origin of Product

United States

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